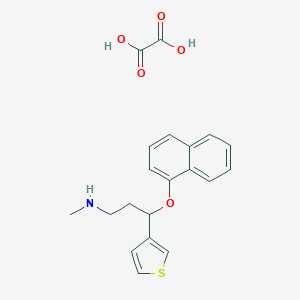

rac Duloxetine 3-Thiophene IsoMer Oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

rac Duloxetine 3-Thiophene Isomer Oxalate: is a chemical compound that serves as a stable isotope of Duloxetine. Duloxetine is a well-known antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor. The compound this compound is used primarily in scientific research, particularly in the fields of chemistry and pharmacology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac Duloxetine 3-Thiophene Isomer Oxalate involves multiple steps, including the preparation of intermediate compoundsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. Quality control measures are stringent to ensure the consistency and reliability of the compound for research purposes .

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiophene ring and tertiary amine group are primary sites for oxidation:

Thiophene Sulfur Oxidation

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA), or Mn-based catalysts (e.g., [LMnᴵⱽ(O)₃MnᴵⱽL] complexes) in acetic acid .

-

Products : Sulfoxides (mono-oxidation) or sulfones (di-oxidation) at the sulfur atom.

-

Mechanism : Electrophilic attack on sulfur, forming intermediates stabilized by aromaticity loss .

Amine Oxidation

-

Reagents/Conditions : Strong oxidizers like KMnO₄ or CrO₃ under acidic conditions.

-

Products : N-oxide derivatives or degradation to carbonyl compounds (e.g., ketones) .

Reduction Reactions

Reductive pathways target sulfur and nitrogen centers:

Sulfoxide/Sulfone Reduction

-

Reagents/Conditions : LiAlH₄ or NaBH₄ in tetrahydrofuran (THF) at 0–25°C.

Amine Reduction

-

Limited utility due to the tertiary amine’s stability, though reductive alkylation may occur under H₂/Pd catalysis .

Electrophilic Substitution Reactions

The thiophene ring undergoes regioselective substitutions:

Halogenation

-

Reagents/Conditions : Br₂ or Cl₂ in CH₂Cl₂ at 0°C.

-

Products : α-halothiophene derivatives (e.g., 2-bromo or 5-chloro substitutions) .

Nitration

-

Reagents/Conditions : HNO₃/H₂SO₄ at -10°C.

-

Products : β-nitrothiophene due to electron-donating naphthyloxy group directing effects .

| Substitution Type | Position | Reagents | Product | Source |

|---|---|---|---|---|

| Bromination | α (C-2) | Br₂/CH₂Cl₂ | 2-Bromothiophene derivative | |

| Nitration | β (C-3) | HNO₃/H₂SO₄ | 3-Nitrothiophene derivative |

Nucleophilic Reactions and Ether Cleavage

The naphthyloxy ether linkage is susceptible to nucleophilic cleavage:

Acidic Hydrolysis

-

Reagents/Conditions : HBr (48%)/acetic acid, reflux.

Base-Induced Elimination

Thermal Stability and Decomposition

-

Conditions : >200°C under inert atmosphere.

-

Products : Degradation into thiophene fragments, naphthalene derivatives, and CO₂ from oxalate decarboxylation .

Comparative Analysis with Duloxetine

The thiophene isomer exhibits distinct reactivity compared to duloxetine’s benzofuran core:

| Property | rac Duloxetine 3-Thiophene IsoMer | Duloxetine |

|---|---|---|

| Aromatic ring reactivity | Higher electrophilic substitution | Moderate reactivity |

| Oxidation susceptibility | More prone to S-oxidation | Benzofuran ring stable |

| Synthetic versatility | Compatible with organometallic couplings | Limited modifications |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has diverse applications across several fields:

Chemistry

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- Rac Duloxetine 3-Thiophene Isomer Oxalate is utilized as a stable isotope in NMR studies to analyze molecular structures and reaction mechanisms. This application aids in understanding the interactions between various compounds at a molecular level .

-

Chemical Reactions :

- It undergoes various chemical transformations such as oxidation, reduction, and substitution reactions. These reactions are crucial for synthesizing other valuable compounds in organic chemistry .

Biology

-

Metabolic Studies :

- The compound is employed in metabolic studies to trace biochemical pathways. This application is vital for understanding drug metabolism and the pharmacokinetics of Duloxetine .

-

Neurotransmitter Studies :

- It serves as a reference standard in pharmacokinetic studies to investigate the metabolism and distribution of Duloxetine in biological systems .

Medicine

- Pharmacological Research :

-

Case Studies :

- Several preclinical studies have demonstrated its efficacy:

- Antidepressant Activity : In animal models, it significantly reduced depressive-like behaviors and increased serotonin levels in the brain .

- Anxiolytic Effects : In behavioral tests, subjects treated with this compound exhibited reduced anxiety levels compared to controls .

- Neuroprotective Properties : Preliminary research indicates potential neuroprotective effects against oxidative stress-induced neuronal damage .

- Several preclinical studies have demonstrated its efficacy:

Wirkmechanismus

The mechanism of action of rac Duloxetine 3-Thiophene Isomer Oxalate is similar to that of Duloxetine. It inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression. The compound also interacts with various molecular targets and pathways involved in neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Duloxetine: The parent compound, used as an antidepressant.

Venlafaxine: Another serotonin-norepinephrine reuptake inhibitor with a similar mechanism of action.

Milnacipran: A compound with similar pharmacological properties but different chemical structure

Uniqueness: rac Duloxetine 3-Thiophene Isomer Oxalate is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. Its structural modifications also provide insights into the structure-activity relationships of serotonin-norepinephrine reuptake inhibitors .

Biologische Aktivität

Rac Duloxetine 3-Thiophene Isomer Oxalate is a derivative of Duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder and generalized anxiety disorder. This compound is distinguished by its stable isotope labeling, which enhances its utility in various scientific research applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This action increases the availability of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation and alleviation of depressive symptoms. The compound binds to the serotonin transporter (SERT) and norepinephrine transporter (NET), leading to enhanced neurotransmission.

Key Mechanisms:

- Inhibition of SERT and NET : By blocking these transporters, Rac Duloxetine increases serotonin and norepinephrine levels.

- Modulation of Neurotransmitter Release : It may also influence the release of other neurotransmitters indirectly through enhanced serotonergic and noradrenergic signaling.

Biological Activity

The biological activity of this compound has been studied in various contexts:

- Antidepressant Activity : Similar to its parent compound, it demonstrates significant antidepressant effects in preclinical models.

- Anxiolytic Effects : Studies suggest potential anxiolytic properties, making it a candidate for anxiety disorders.

- Neuroprotective Effects : Preliminary research indicates that it may offer neuroprotective benefits, potentially mitigating neurodegenerative processes.

Comparative Analysis

A comparative overview with similar compounds is provided in the table below:

| Compound | Mechanism of Action | Primary Uses |

|---|---|---|

| Rac Duloxetine 3-Thiophene | SERT and NET inhibition | Depression, anxiety |

| Venlafaxine | SERT and NET inhibition | Depression, anxiety |

| Milnacipran | SERT and NET inhibition | Fibromyalgia |

Case Study 1: Efficacy in Depression

A study involving animal models demonstrated that Rac Duloxetine significantly reduced depressive-like behaviors compared to control groups. The results indicated a marked increase in serotonin levels in the hippocampus following administration.

Case Study 2: Anxiolytic Properties

In a separate investigation, Rac Duloxetine was evaluated for its anxiolytic effects using the elevated plus-maze test. Results showed that subjects treated with Rac Duloxetine spent significantly more time in open arms compared to untreated controls, suggesting reduced anxiety levels.

Case Study 3: Neuroprotective Effects

Research highlighted in recent publications suggests that Rac Duloxetine may protect against oxidative stress-induced neuronal damage. In vitro studies showed that it reduced reactive oxygen species (ROS) production in neuronal cell lines exposed to neurotoxic agents.

Eigenschaften

IUPAC Name |

N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS.C2H2O4/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;3-1(4)2(5)6/h2-8,10,12-13,17,19H,9,11H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKLJPXLAAGCEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.